(R)-Dtbm-segphos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enantioselective Acetal Formation

Scientific Field: Organic Chemistry

Summary of Application: ®-Dtbm-segphos is used in the synthesis of [®-DTBM-SEGPHOS]NiCl2 for the enantioselective acetal formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate.

Methods of Application: The process involves the reaction of ®-DTBM-SEGPHOS with NiCl2 in acetonitrile under reflux conditions.

Results or Outcomes: The reaction results in the formation of a new compound through an enantioselective acetal formation process.

Asymmetric Hydrogenation

Scientific Field: Chemical Intermediates

Summary of Application: ®-Dtbm-segphos is used in asymmetric catalytic hydrogenation reactions.

Methods of Application: The ligand is used in various asymmetric hydrogenations using different transition metal catalysts.

Results or Outcomes: It often performs better in reactions in which traditionally used ligands provide poor results.

Kinetic Resolution of Tertiary Propargylic Alcohols

Summary of Application: ®-Dtbm-segphos is used in the kinetic resolution of tertiary propargylic alcohols.

Methods of Application: The process involves the use of Pd(®-DTBM-SEGphos)Cl2 as the pre-catalyst.

Results or Outcomes: Both optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids could be easily accessed under mild reaction conditions with high efficiency and enantioselectivities.

[3,3]-Sigmatropic Rearrangements

Summary of Application: ®-Dtbm-segphos is used in the synthesis of catalysts for [3,3]-sigmatropic rearrangements.

Methods of Application: The process involves the reaction of ®-Dtbm-segphos with other reagents under specific conditions.

Results or Outcomes: The reaction results in the formation of new compounds through a [3,3]-sigmatropic rearrangement process.

Asymmetric Intramolecular Hydroacylation of Ketoaldehydes

Summary of Application: ®-Dtbm-segphos is used in the asymmetric intramolecular hydroacylation of ketoaldehydes.

Methods of Application: The process involves the use of ®-Dtbm-segphos as a catalyst in the reaction.

Results or Outcomes: The reaction results in the formation of new compounds through an asymmetric intramolecular hydroacylation process.

Synthesis of Gold-Diphosphine Complexes

Scientific Field: Inorganic Chemistry

Summary of Application: ®-Dtbm-segphos is used in the synthesis of gold-diphosphine complexes.

Methods of Application: The process involves the reaction of ®-Dtbm-segphos with gold salts under specific conditions.

Results or Outcomes: The reaction results in the formation of gold-diphosphine complexes.

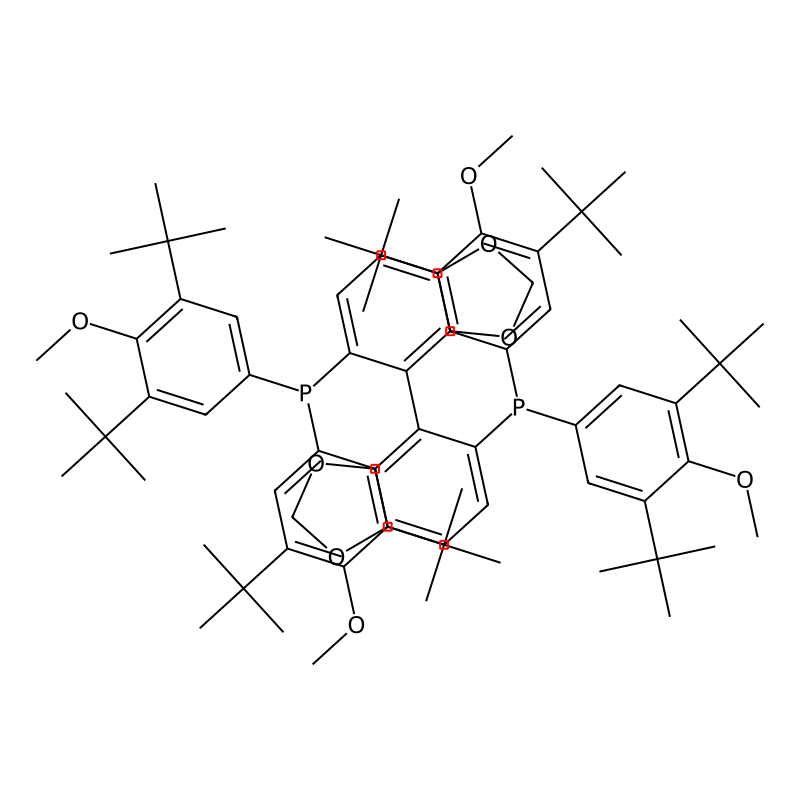

(R)-Dtbm-segphos, also known as (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a chiral bidentate phosphine ligand widely utilized in asymmetric catalysis. Its molecular formula is C74H100O8P2, with a molecular weight of approximately 1,179.55 g/mol. This compound is characterized by its unique structure that incorporates bulky tert-butyl and methoxy groups on the phenyl rings, enhancing its steric properties and facilitating its role in catalysis .

(R)-Dtbm-segphos is primarily employed as a ligand in various catalytic reactions. Key applications include:

- Kinetic Resolution: It has been successfully used in the kinetic resolution of tertiary propargylic alcohols when paired with palladium catalysts, yielding optically active products with high enantioselectivity .

- Asymmetric Hydrogenation: The ligand is effective in asymmetric hydrogenation reactions, often outperforming traditional ligands under similar conditions.

- Intramolecular Hydroacylation: It facilitates the asymmetric intramolecular hydroacylation of ketoaldehydes, leading to the formation of valuable chiral compounds.

While (R)-Dtbm-segphos itself is not primarily recognized for biological activity, its role as a catalyst in synthesizing biologically active compounds can indirectly contribute to biological research and pharmaceutical development. The optically active products generated through its use may exhibit significant biological properties depending on their specific structures.

The synthesis of (R)-Dtbm-segphos typically involves several steps:

- Formation of Phosphine Ligands: Starting materials are reacted under controlled conditions to form the phosphine backbone.

- Chirality Induction: The introduction of chirality is achieved through asymmetric synthesis techniques.

- Purification: The final product is purified using chromatography techniques to ensure high purity (>99% HPLC) and optical purity (minimum 99% enantiomeric excess) .

(R)-Dtbm-segphos finds extensive applications in various fields:

- Catalysis: It serves as a crucial component in asymmetric synthesis and catalysis, particularly in organic chemistry for the production of chiral molecules.

- Material Science: Its unique properties may be explored in developing new materials or complex molecular architectures.

- Pharmaceutical Development: The ability to produce enantiomerically pure compounds makes it valuable in drug synthesis and development .

Interaction studies involving (R)-Dtbm-segphos often focus on its coordination with transition metals. For instance:

- Transition Metal Complexes: The ligand forms stable complexes with metals such as nickel and palladium, which are essential for various catalytic processes. These studies help elucidate the mechanisms of reactivity and selectivity observed in catalysis .

- Mechanistic Insights: Research has indicated that the ligand's steric and electronic properties significantly influence reaction pathways and outcomes, making it a subject of interest for mechanistic studies in organometallic chemistry .

Several compounds share structural similarities with (R)-Dtbm-segphos, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-DTBM-SEGPHOS | Enantiomer of (R)-Dtbm-segphos | Different optical activity |

| (R)-BIPHEP | Bidentate phosphine ligand | Less sterically hindered than Dtbm-segphos |

| (R)-BINAP | Another bidentate phosphine ligand | Commonly used in asymmetric reactions |

| (R)-Ph-BPE | Phosphine ligand with phenyl groups | Offers different selectivity patterns |

The uniqueness of (R)-Dtbm-segphos lies in its bulky substituents that provide enhanced steric hindrance and electronic properties compared to other ligands, allowing for improved performance in specific catalytic applications.